3-(4-methylbenzyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(4-methylbenzyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylbenzyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Methylbenzyl Group: This step involves the alkylation of the quinazoline core with 4-methylbenzyl halides in the presence of a base.
Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced through a coupling reaction, such as Suzuki or Stille coupling.
Formation of the 1,2,4-Oxadiazole Ring: The oxadiazole ring can be formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophen-2-yl group.
Reduction: Reduction reactions may target the quinazoline core or the oxadiazole ring.
Substitution: Substitution reactions can occur at various positions on the quinazoline core or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a therapeutic agent. Quinazoline derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties.
Medicine
The compound may be investigated for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-methylbenzyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione would involve its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzylquinazoline Derivatives: Compounds with similar structures but different substituents on the quinazoline core.
Thiophen-2-ylquinazoline Derivatives: Compounds with the thiophen-2-yl group attached to different positions on the quinazoline core.
1,2,4-Oxadiazole Derivatives: Compounds with the oxadiazole ring but different substituents.
Uniqueness
The uniqueness of 3-(4-methylbenzyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione lies in its specific combination of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H18N4O3S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methyl]-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H18N4O3S/c1-15-8-10-16(11-9-15)13-27-22(28)17-5-2-3-6-18(17)26(23(27)29)14-20-24-21(25-30-20)19-7-4-12-31-19/h2-12H,13-14H2,1H3 |
InChI Key |
XQDICTQOQBTFPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CS5 |
Origin of Product |
United States |
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